molecular formula C6H2Cl4N2 B12690020 2,4,6-Trichlorobenzenediazonium chloride CAS No. 27093-67-0

2,4,6-Trichlorobenzenediazonium chloride

Cat. No.: B12690020
CAS No.: 27093-67-0
M. Wt: 243.9 g/mol
InChI Key: CKBBJIAJAWFJEZ-UHFFFAOYSA-M
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Description

2,4,6-Trichlorobenzenediazonium chloride is an aromatic diazonium salt derived from 2,4,6-trichloroaniline This compound is known for its reactivity and is used in various organic synthesis reactions

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4,6-Trichlorobenzenediazonium chloride is typically prepared through a diazotization reaction. The process involves the reaction of 2,4,6-trichloroaniline with nitrous acid, which is generated in situ from sodium nitrite and a strong acid under cold conditions. The reaction proceeds as follows:

  • Dissolve 2,4,6-trichloroaniline in hydrochloric acid.
  • Cool the solution to 0-5°C.
  • Slowly add a solution of sodium nitrite to the mixture while maintaining the temperature.
  • The diazonium salt precipitates out and can be isolated by filtration.

Industrial Production Methods: In an industrial setting, the preparation of this compound follows a similar procedure but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of automated systems for temperature control and reagent addition is common to maintain consistency and safety.

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Trichlorobenzenediazonium chloride undergoes several types of reactions, including:

    Substitution Reactions: The diazonium group can be replaced by various nucleophiles such as halides, hydroxyl groups, and nitriles. For example, treating the diazonium salt with hypophosphorous acid reduces the diazonium group to form 1,3,5-trichlorobenzene.

    Coupling Reactions: The diazonium group can couple with phenols or aromatic amines to form azo compounds, which are useful in dye synthesis.

Common Reagents and Conditions:

    Hydroxyl Group Substitution: Heating the diazonium salt with water results in the formation of phenols.

    Reduction: Hypophosphorous acid is commonly used to reduce the diazonium group to a hydrogen atom, forming the corresponding aromatic compound.

Major Products:

    1,3,5-Trichlorobenzene: Formed by the reduction of the diazonium group.

    Azo Compounds: Formed by coupling reactions with phenols or aromatic amines.

Scientific Research Applications

2,4,6-Trichlorobenzenediazonium chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various aromatic compounds and dyes.

    Biology: The compound can be used to modify biomolecules through diazotization reactions, aiding in the study of protein and nucleic acid functions.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4,6-trichlorobenzenediazonium chloride involves the formation of a diazonium ion, which is highly reactive. The diazonium ion can undergo substitution or coupling reactions, leading to the formation of various products. The reactivity of the diazonium ion is due to the presence of the positively charged nitrogen atom, which makes it an excellent electrophile.

Comparison with Similar Compounds

    2,4,6-Trichlorobenzoyl Chloride: Another chlorinated aromatic compound used in organic synthesis.

    2,6-Dichlorobenzenediazonium Chloride: Similar in structure but with fewer chlorine atoms, leading to different reactivity and applications.

Uniqueness: 2,4,6-Trichlorobenzenediazonium chloride is unique due to the presence of three chlorine atoms, which influence its reactivity and stability. This makes it particularly useful in specific synthetic applications where other diazonium salts may not be as effective.

Properties

CAS No.

27093-67-0

Molecular Formula

C6H2Cl4N2

Molecular Weight

243.9 g/mol

IUPAC Name

2,4,6-trichlorobenzenediazonium;chloride

InChI

InChI=1S/C6H2Cl3N2.ClH/c7-3-1-4(8)6(11-10)5(9)2-3;/h1-2H;1H/q+1;/p-1

InChI Key

CKBBJIAJAWFJEZ-UHFFFAOYSA-M

Canonical SMILES

C1=C(C=C(C(=C1Cl)[N+]#N)Cl)Cl.[Cl-]

Origin of Product

United States

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